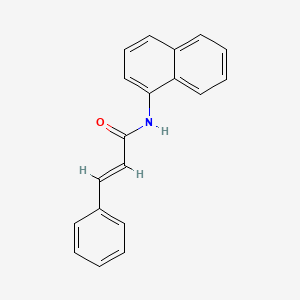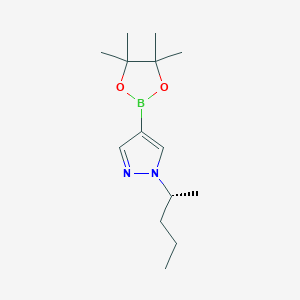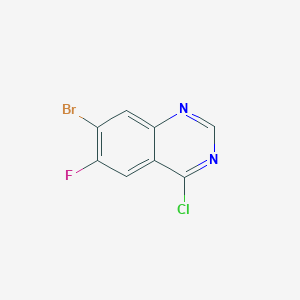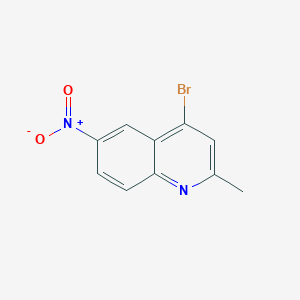
2-Propenamide, N-1-naphthalenyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, N-1-naphthalenyl-3-phenyl- is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a naphthalenyl and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-1-naphthalenyl-3-phenyl- typically involves the reaction of 2-propenamide with naphthalenyl and phenyl derivatives under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between the starting materials. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 2-Propenamide, N-1-naphthalenyl-3-phenyl- may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N-1-naphthalenyl-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Propenamide, N-1-naphthalenyl-3-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Propenamide, N-1-naphthalenyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-, (2E)-
- 2-Propenamide, N-[(1S)-1-(2-naphthalenyl)ethyl]-3-phenyl-, (2E)-
Uniqueness
2-Propenamide, N-1-naphthalenyl-3-phenyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of naphthalenyl and phenyl groups makes it particularly interesting for various applications, setting it apart from other similar compounds.
Properties
CAS No. |
55255-53-3 |
|---|---|
Molecular Formula |
C19H15NO |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
(E)-N-naphthalen-1-yl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H15NO/c21-19(14-13-15-7-2-1-3-8-15)20-18-12-6-10-16-9-4-5-11-17(16)18/h1-14H,(H,20,21)/b14-13+ |
InChI Key |
PRAXZOCGSMFITR-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Trifluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852902.png)
![10-Phenyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11852917.png)




![5,6-Difluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11852946.png)

![6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852962.png)


